molecular formula C20H24FN5O B2803053 3-{[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl](methyl)amino}azepan-2-one CAS No. 2379951-98-9

3-{[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl](methyl)amino}azepan-2-one

Cat. No.: B2803053
CAS No.: 2379951-98-9
M. Wt: 369.444
InChI Key: MVYUNWRLYBGLQK-UHFFFAOYSA-N
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Description

3-{1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-ylamino}azepan-2-one is a complex organic compound that features a unique combination of azetidine and azepane rings, along with a fluorinated pyrimidine moiety

Preparation Methods

The synthesis of 3-{1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-ylamino}azepan-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorinated Pyrimidine Moiety: This step may involve nucleophilic substitution reactions where a fluorine atom is introduced into the pyrimidine ring.

    Coupling with Azepane: The final step involves coupling the azetidine and pyrimidine moieties with the azepane ring under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-{1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-ylamino}azepan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorinated pyrimidine moiety, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-ylamino}azepan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-ylamino}azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine moiety may play a crucial role in binding to these targets, while the azetidine and azepane rings contribute to the overall stability and specificity of the compound. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 3-{1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-ylamino}azepan-2-one include other azetidine and azepane derivatives, as well as fluorinated pyrimidine compounds. Some examples are:

  • 1-(3,4,5-Trimethoxyphenyl)azetidin-2-one
  • 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
  • N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide

The uniqueness of 3-{1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-ylamino}azepan-2-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O/c1-25(16-9-5-6-10-22-20(16)27)15-11-26(12-15)19-17(21)18(23-13-24-19)14-7-3-2-4-8-14/h2-4,7-8,13,15-16H,5-6,9-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYUNWRLYBGLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCNC1=O)C2CN(C2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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